1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-d]pyrimidine derivatives, has been reported. These derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . Another study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Chemical Reactions Analysis
While specific chemical reactions involving “1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid” are not available, similar compounds such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase .Scientific Research Applications
Chemical Synthesis and Properties
Chemical compounds similar to 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid are notable for their versatile chemistry and potential applications in various fields. These compounds serve as building blocks in organic synthesis, allowing for the creation of a broad range of heterocyclic compounds. Their structural diversity and potential for modification make them valuable in developing pharmaceuticals, agrochemicals, and materials science. The synthesis, characterization, and application of such heterocyclic compounds have been a subject of extensive study, highlighting their importance in chemical research and development (Gomaa et al., 2020).
Biological Applications
Heterocyclic compounds akin to the one mentioned have shown a wide range of biological activities. They are crucial in medicinal chemistry, where their incorporation into drug design has led to compounds with antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. The biological significance of these compounds is underscored by their role in targeting various biological pathways and their potential as therapeutic agents. Research into pyrazole carboxylic acid derivatives, for instance, has revealed their significant biological activities and highlighted the potential for further therapeutic exploration (Cetin, 2020).
Catalysis and Material Science
The synthesis of heterocyclic compounds, including those related to this compound, often involves catalytic processes that are crucial for the efficient and selective formation of these molecules. Innovations in catalysis have enabled the development of environmentally friendly and economically viable synthetic routes. These advancements not only contribute to the synthesis of new drugs and materials but also promote the principles of green chemistry and sustainability in chemical research (Parmar et al., 2023).
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid are currently unknown. This compound belongs to the family of pyrazolopyridines , which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .
Biochemical Pathways
As a member of the pyrazolopyridine family, it may potentially influence pathways involving purine metabolism or signaling . .
Result of Action
Given its structural similarity to purine bases, it may potentially influence cellular processes involving these bases, such as DNA replication, transcription, and cell signaling . .
Properties
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-12-7-3-4-10-5-6(7)8(11-12)9(13)14/h10H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHZURZIJHFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146847 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-36-3 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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